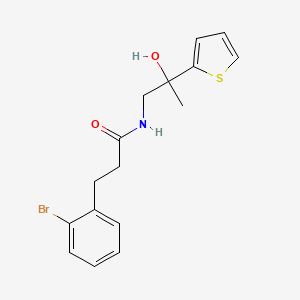
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BPTP and belongs to the class of amides.
Scientific Research Applications
Comprehensive Analysis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide Applications
Pharmaceutical Research: The compound’s structure suggests potential for pharmaceutical applications, particularly as a prodrug or an active pharmaceutical ingredient (API). Its bromophenyl moiety could be useful in the development of new therapeutic agents due to its ability to interact with various biological targets. The hydroxy-thiophenyl component may confer antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
Material Science: In material science, this compound could be investigated for its optoelectronic properties. Thiophene derivatives are known for their application in organic semiconductors, and the presence of a hydroxy group could allow for additional functionalization, potentially leading to new materials for organic light-emitting diodes (OLEDs) or solar cells.
Chemical Synthesis: This compound could serve as a precursor in synthetic chemistry for the construction of more complex molecules. The bromophenyl group is a good leaving group, which could be exploited in cross-coupling reactions to create new chemical entities.
Biological Studies: The structural features of this compound suggest it could be used in enzyme inhibition studies. The bromophenyl group, in particular, might mimic certain amino acid side chains, allowing the compound to bind to active sites of enzymes, thus providing insights into enzyme function and structure.
Analytical Chemistry: In analytical chemistry, the compound could be used as a standard or reference material in chromatography or mass spectrometry. Its unique structure would make it easily identifiable, aiding in the quantification and detection of similar compounds.
Environmental Science: The compound’s potential degradation products could be studied in environmental science. Understanding its breakdown could provide valuable information on the environmental impact and persistence of similar brominated compounds.
Excited-State Proton Transfer Studies: Given the compound’s structural similarity to molecules studied for excited-state proton transfer (ESIPT) mechanisms, it could be a candidate for photophysical studies to explore its fluorescence properties and potential as a fluorescent probe .
Computational Chemistry: Finally, in computational chemistry, the compound could be modeled to study its electronic structure and reactivity . Time-dependent density functional theory (TDDFT) could be applied to simulate its optical absorption and fluorescence properties, similar to studies conducted on related thiophene compounds .
properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHWSVWUNXUWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

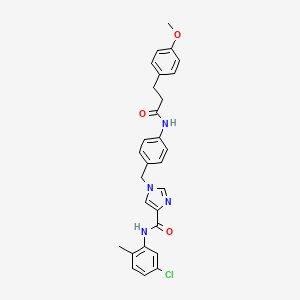
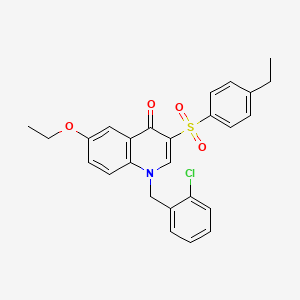
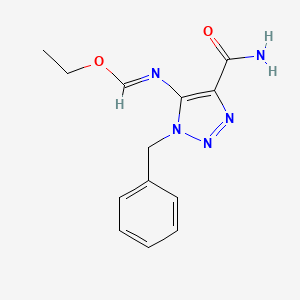
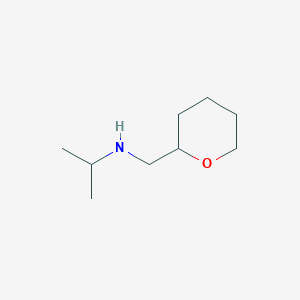

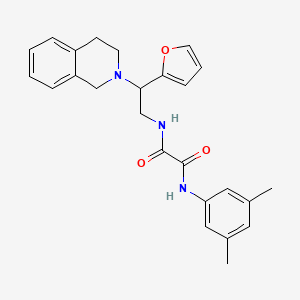
![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)

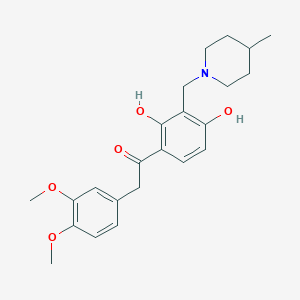

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)
![3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2772846.png)
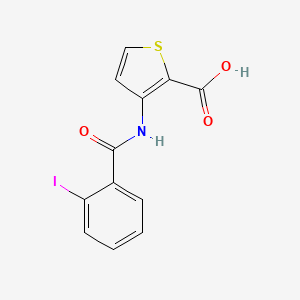
![2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2772848.png)